S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate is an organophosphorus compound characterized by a phosphorus atom bonded to two methoxyethyl groups and a decyl group. Its chemical structure includes a phosphorothioate moiety, which imparts unique properties relevant to biological and chemical applications. The compound's molecular formula is with a molecular weight of 370.5 g/mol. It is primarily utilized in research settings due to its potential as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate exhibits significant biological activity, particularly in the context of enzyme inhibition and interactions with nucleic acids. Research indicates that it can bind to enzymes, potentially modifying their activity by altering their structure or blocking active sites. Additionally, it has been studied for its role in enhancing the stability and binding affinity of antisense oligonucleotides to target RNA sequences, which is crucial for modulating gene expression .
The synthesis of S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate typically involves the following steps:
S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate has diverse applications across several fields:
Studies have shown that S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate can activate innate immune responses when used in antisense oligonucleotides. This activation can lead to undesired effects; thus, understanding its interaction with proteins and nucleic acids is crucial for optimizing its therapeutic index. Modifications at specific sites within oligonucleotides containing this compound have been suggested to mitigate cytotoxicity while maintaining efficacy .
Several compounds share structural similarities with S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate. Below are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2′-O-Methyl Phosphorothioate | Contains a methyl group instead of decyl | Enhanced stability and binding affinity to RNA |
| Bis(2-methoxyethyl) Phosphate | Lacks sulfur atom | Often used in similar applications but without thioester reactivity |
| Octadecyl O,O-bis(2-methoxyethyl)phosphorothioate | Longer alkyl chain compared to decyl | Potentially different solubility and biological activity profiles |
S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate stands out due to its specific decyl chain length and phosphorothioate structure, which influence its reactivity and biological interactions compared to these similar compounds .